N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride
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Overview
Description
N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H15Br2Cl2N3 and a molecular weight of 395.9495 . This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 5 and 6, and a butane-1,4-diamine chain attached to the nitrogen atom at position 2 of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the butane-1,4-diamine chain. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a pyridine derivative without halogen substituents.
Oxidation Reactions: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) as bases.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce dehalogenated pyridine compounds.
Scientific Research Applications
N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine groups can form specific interactions with these targets, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride include:
N1-(pyridin-2-yl)butane-1,4-diamine: Lacks the bromine substituents on the pyridine ring.
2,6-Dibromopyridine: Contains the bromine substituents but lacks the butane-1,4-diamine chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine substituents and the butane-1,4-diamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H15Br2Cl2N3 |
---|---|
Molecular Weight |
395.95 g/mol |
IUPAC Name |
N'-(5,6-dibromopyridin-2-yl)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H13Br2N3.2ClH/c10-7-3-4-8(14-9(7)11)13-6-2-1-5-12;;/h3-4H,1-2,5-6,12H2,(H,13,14);2*1H |
InChI Key |
DAYGJPHYJYQECV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)NCCCCN.Cl.Cl |
Origin of Product |
United States |
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